molecular formula C12H11ClN4O4 B1406844 (s)-6-((6-Chloropyridin-3-yl)methoxy)-2-nitro-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine CAS No. 1257426-57-5

(s)-6-((6-Chloropyridin-3-yl)methoxy)-2-nitro-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine

Cat. No. B1406844
CAS RN: 1257426-57-5
M. Wt: 310.69 g/mol
InChI Key: BNTGMIQQOSNUDH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(s)-6-((6-Chloropyridin-3-yl)methoxy)-2-nitro-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine is a useful research compound. Its molecular formula is C12H11ClN4O4 and its molecular weight is 310.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Potential

One of the most significant applications of this compound is in the field of tuberculosis treatment. Research has shown that these nitroimidazole derivatives, particularly the (S)-2-nitro-6-substituted 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines, are being explored for their antitubercular properties. They demonstrate excellent bactericidal properties against aerobic cells of Mycobacterium tuberculosis, making them potential candidates for new antitubercular drugs (Kim et al., 2009). Further research into the structure-activity relationships of these compounds, particularly focusing on their linker and lipophilic tail, has yielded compounds with significantly improved potency against both replicating and nonreplicating Mycobacterium tuberculosis (Cherian et al., 2011).

Activity Against Mycobacterium tuberculosis

Another study highlights the in vitro and in vivo activities of a related nitroimidazole, TBA-354, against Mycobacterium tuberculosis. This compound is a pyridine-containing biaryl compound with exceptional efficacy against chronic murine tuberculosis and favorable bioavailability in preliminary rodent studies. Its bactericidal activity and potent efficacy make it a promising candidate for future antituberculosis therapy (Upton et al., 2014).

Potential Anti-Inflammatory and Antifungal Properties

Research into 6-(2-Pyridinyloxy)Imidazo[2,1-b][1,3]Thiazine Derivatives has indicated potential anti-inflammatory and antifungal activities. Some synthesized compounds in this category have shown antifungal activity against Candida albicans and significant anti-inflammatory activity in vivo (Saliyeva et al., 2021).

Applications in Treating Visceral Leishmaniasis

There's also research on the development of these compounds for the treatment of visceral leishmaniasis. One study identified compounds with potent antileishmanial effects and minimal inhibition of the human ether-a-go-go-related gene (hERG), highlighting their potential as leads for visceral leishmaniasis treatment (Thompson et al., 2018).

properties

IUPAC Name

(6S)-6-[(6-chloropyridin-3-yl)methoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O4/c13-10-2-1-8(3-14-10)6-20-9-4-16-5-11(17(18)19)15-12(16)21-7-9/h1-3,5,9H,4,6-7H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTGMIQQOSNUDH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-6-((6-Chloropyridin-3-yl)methoxy)-2-nitro-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine

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